

# 1,9-Dimethylxanthine: A Technical Guide on Safety and Toxicity

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## Compound of Interest

Compound Name: 1,9-Dimethylxanthine

Cat. No.: B1219530

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety and toxicity data for **1,9-dimethylxanthine**. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. A significant portion of the detailed quantitative data and experimental protocols included herein pertains to the closely related and more extensively studied isomers, 1,3-dimethylxanthine (theophylline) and 1,7-dimethylxanthine (paraxanthine), due to the limited availability of specific information on **1,9-dimethylxanthine**. This comparative data provides valuable context for the toxicological profile of this class of compounds.

## Introduction

**1,9-Dimethylxanthine** is a member of the methylxanthine family, which includes well-known compounds like caffeine, theophylline, and theobromine.<sup>[1]</sup> These compounds are recognized for their physiological effects, primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.<sup>[2][3]</sup> While extensive research has been conducted on the safety and toxicity of major methylxanthines, specific data for the **1,9-dimethylxanthine** isomer remains limited. This guide aims to consolidate the available information on **1,9-dimethylxanthine** and provide a comparative analysis with its more studied isomers to inform future research and drug development efforts.

## Physicochemical Properties

Property	Value	Reference
Chemical Name	1,9-dimethyl-3H-purine-2,6-dione	
CAS Number	33073-01-7	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>	
Molecular Weight	180.16 g/mol	

## Non-Clinical Toxicity

Direct quantitative toxicity data for **1,9-dimethylxanthine** is not readily available in the public domain. Safety Data Sheets (SDS) for **1,9-dimethylxanthine** state that it is not considered a hazardous chemical, although one suggests it may cause long-lasting harmful effects to aquatic life. However, these documents do not provide specific toxicity values. To provide a toxicological context, this section presents data from its closely related isomers, theophylline and paraxanthine.

## Acute Toxicity

No specific LD50 values for **1,9-dimethylxanthine** were identified. The following table summarizes the available acute toxicity data for its isomers.

Compound	Species	Route	LD50	Reference
1,7-Dimethylxanthine (Paraxanthine)	Rat	Oral	1601 mg/kg bw	

## Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies for **1,9-dimethylxanthine** were found. The available data for paraxanthine indicates a lack of mutagenic or genotoxic effects in a battery of standard assays.

Compound	Assay	Species/System	Results	Reference
1,7-Dimethylxanthine (Paraxanthine)	Bacterial Reverse Mutation (Ames Test)	S. typhimurium	Negative	
In vitro Mammalian Chromosomal Aberration Test	-	Negative		
In vivo Mammalian Erythrocyte Micronucleus Test	Rat	Negative		
In vitro Mammalian Cell Gene Mutation Test	-	Negative		

## Reproductive and Developmental Toxicity

There is no specific information on the reproductive and developmental toxicity of **1,9-dimethylxanthine**. However, studies on paraxanthine have indicated teratogenic effects in mice at high doses.

Compound	Species	Dosing	Effects	Reference
1,7-Dimethylxanthine (Paraxanthine)	Mouse	300 mg/kg/day (i.p.)	21% resorption rate, 46% malformation rate (cleft palate, limb malformations)	

## Mechanism of Action and Signaling Pathways

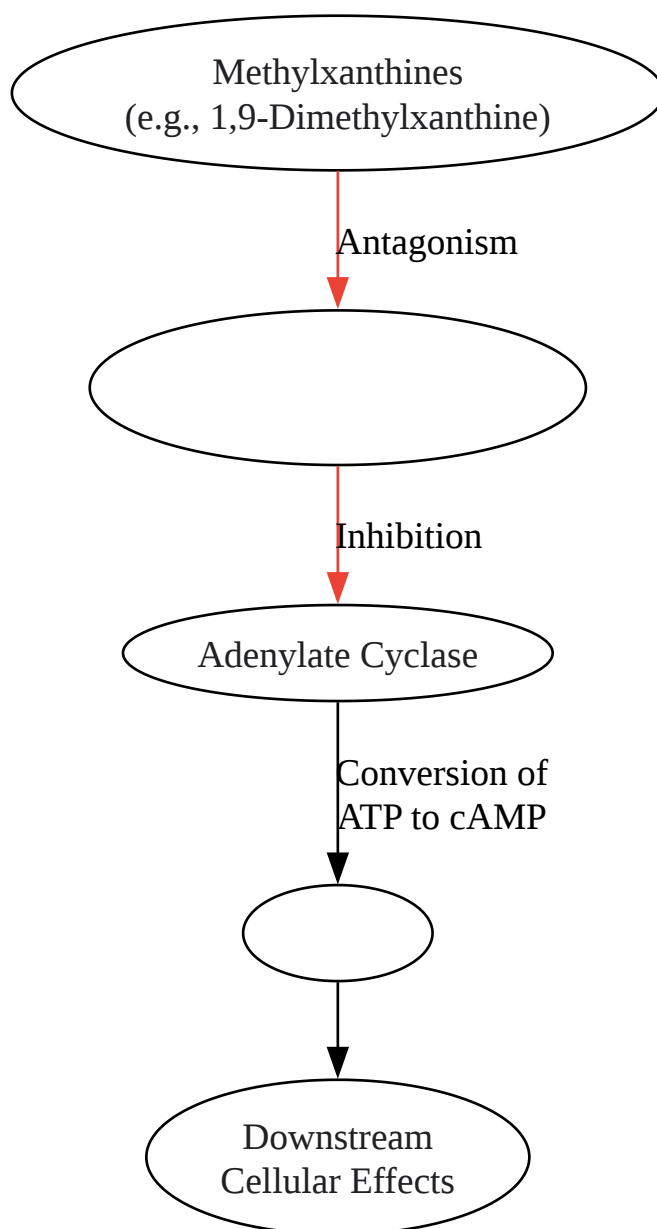
Methylxanthines, as a class, exert their pharmacological and toxicological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

### Adenosine Receptor Antagonism

**1,9-Dimethylxanthine** has been shown to be a weak antagonist of adenosine receptors. The following table includes the IC<sub>50</sub> value for **1,9-dimethylxanthine** in inhibiting [<sup>3</sup>H]CHA binding to adenosine receptors, alongside values for other methylxanthines for comparison.

Compound	IC <sub>50</sub> (μM) for [ <sup>3</sup> H]CHA Binding
1,9-Dimethylxanthine	>250
Theophylline (1,3-Dimethylxanthine)	11
Paraxanthine (1,7-Dimethylxanthine)	24
Caffeine (1,3,7-Trimethylxanthine)	43

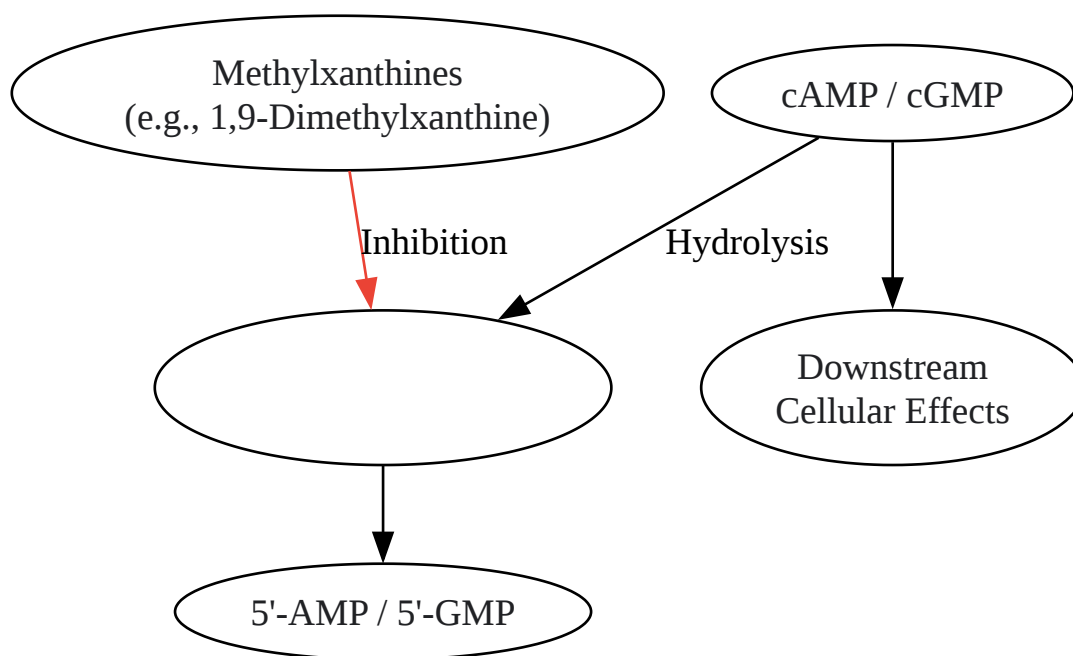
Table adapted from a study on adenosine receptors and behavioral actions of methylxanthines.



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## Phosphodiesterase Inhibition

By inhibiting PDE enzymes, methylxanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent downstream effects. The specific inhibitory profile of **1,9-dimethylxanthine** on different PDE isoforms has not been well characterized.



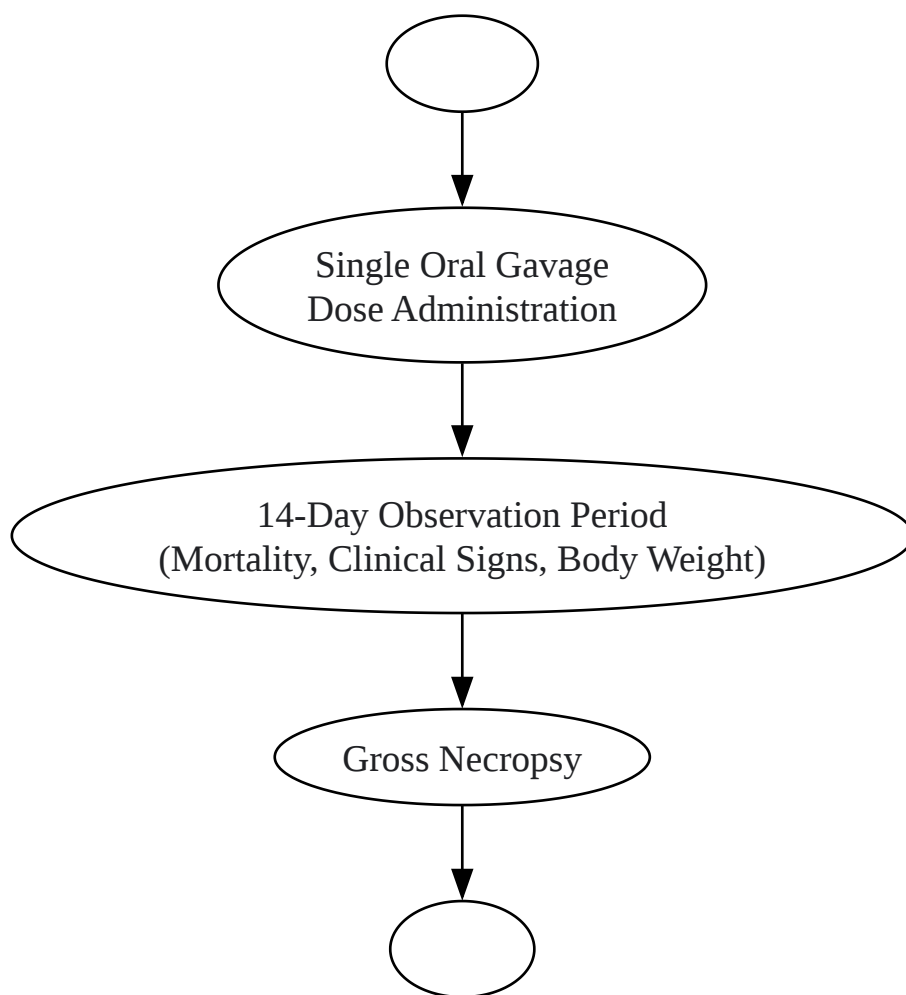
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## Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on **1,9-dimethylxanthine** are not available. However, the methodologies employed for the assessment of related methylxanthines, such as paraxanthine, provide a framework for future studies.

### Acute Oral Toxicity Study (as per OECD Guideline 423)

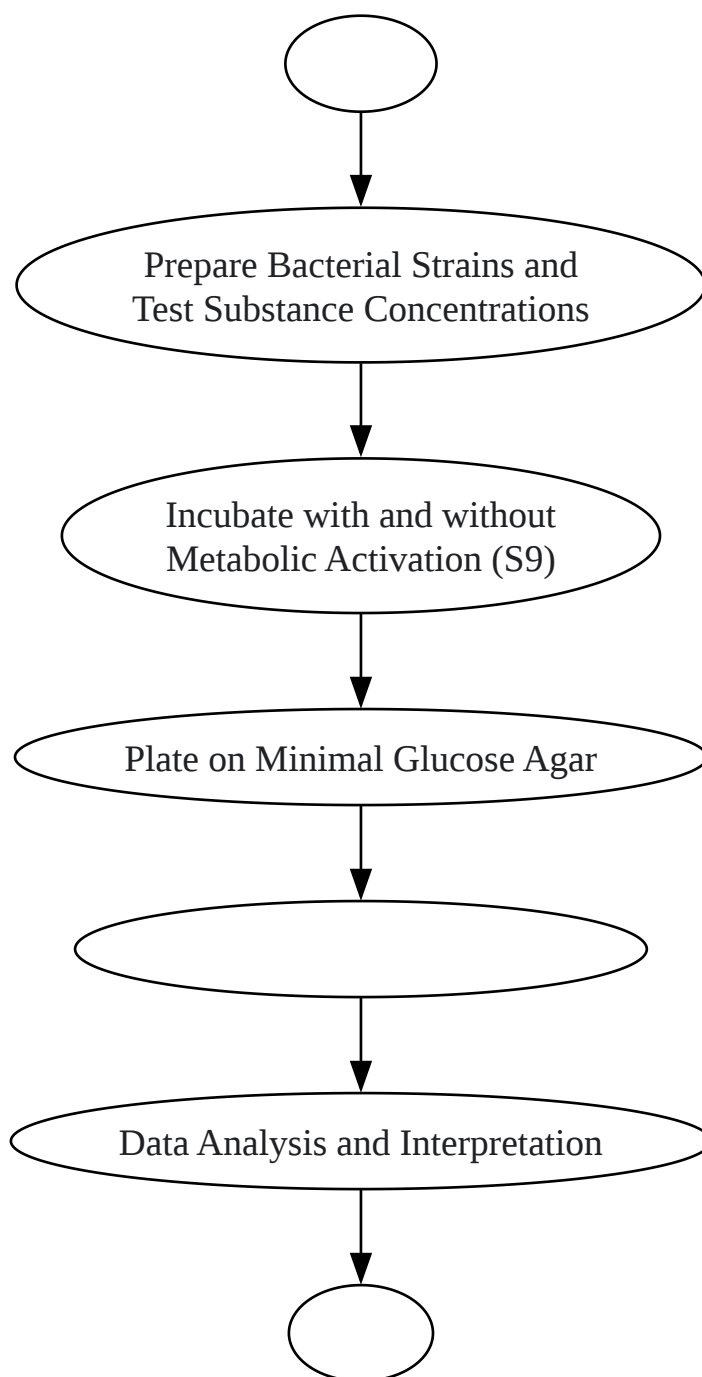
- Test Substance: 1,7-Dimethylxanthine (Paraxanthine)
- Species: Wistar rats
- Administration: Oral gavage
- Dose Levels: A single dose of 1601 mg/kg body weight was identified as the LD50.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.



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## Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

- Test Substance: 1,7-Dimethylxanthine (Paraxanthine)
- Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Procedure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.
- Results: Paraxanthine was found to be non-mutagenic in this assay.



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## Conclusion and Future Directions

The available data on the safety and toxicity of **1,9-dimethylxanthine** is sparse. While it is structurally similar to other methylxanthines, its unique substitution pattern may result in a distinct toxicological profile. The provided comparative data for theophylline and paraxanthine

serves as a valuable starting point for understanding the potential hazards of this class of compounds.

To adequately characterize the safety of **1,9-dimethylxanthine**, further research is imperative. Key areas for future investigation include:

- Acute, sub-chronic, and chronic toxicity studies to establish LD50 values, identify target organs of toxicity, and determine a No-Observed-Adverse-Effect Level (NOAEL).
- A comprehensive battery of genotoxicity and mutagenicity assays, including the Ames test, in vitro and in vivo chromosomal aberration tests, and a micronucleus assay.
- Reproductive and developmental toxicity studies to assess potential effects on fertility and embryonic development.
- In-depth mechanistic studies to elucidate the specific interactions of **1,9-dimethylxanthine** with different adenosine receptor subtypes and phosphodiesterase isoforms.

A thorough understanding of the safety and toxicity of **1,9-dimethylxanthine** is crucial for any potential therapeutic development and for ensuring human and environmental safety.

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